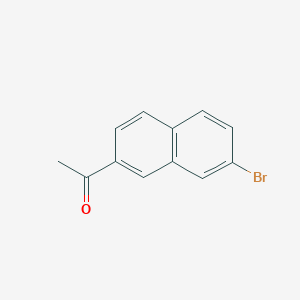

1-(7-Bromonaphthalen-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO |

|---|---|

Molecular Weight |

249.10 g/mol |

IUPAC Name |

1-(7-bromonaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C12H9BrO/c1-8(14)10-3-2-9-4-5-12(13)7-11(9)6-10/h2-7H,1H3 |

InChI Key |

GXGCJJNCNLLFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 7 Bromonaphthalen 2 Yl Ethanone and Its Isomers

Strategies for the Naphthalene (B1677914) Core Functionalization

The direct modification of the naphthalene scaffold is a primary route for the synthesis of brominated naphthyl ethanones. This typically involves either introducing an acetyl group onto a brominated naphthalene or brominating a pre-existing naphthalene ethanone (B97240). The regiochemical outcome of these electrophilic substitution reactions is a critical consideration.

Regioselective Acylation of Bromonaphthalenes

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of synthesizing 1-(7-Bromonaphthalen-2-yl)ethanone, the starting material is 2-bromonaphthalene (B93597). The acylation of 2-bromonaphthalene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst typically yields a mixture of isomers.

Research into the Friedel-Crafts acetylation of 2-bromonaphthalene has shown that the reaction produces both 1-acetyl-7-bromonaphthalene (the target compound, sometimes named 7-bromo-1-acetonaphthone) and 2-acetyl-6-bromonaphthalene. osti.govncert.nic.in The bromine atom on the naphthalene ring is deactivating, yet it directs incoming electrophiles. The ratio of the resulting isomers is highly dependent on the solvent used in the reaction, highlighting the solvent's role in influencing regioselectivity. For instance, the reaction has been shown to favor the formation of the 1,7-isomer in less polar solvents like carbon disulfide and chloroform (B151607), while the use of a more polar solvent like nitrobenzene (B124822) favors the 6,2-isomer. osti.gov

Table 1: Influence of Solvent on the Acylation of 2-Bromonaphthalene

| Solvent | Ratio of 1-acetyl-7-bromonaphthalene to 2-acetyl-6-bromonaphthalene |

|---|---|

| Nitrobenzene | 0.53 |

| Carbon Disulphide | 2.2 |

| Chloroform | 3.3 |

This table is based on data from a study on the Friedel-Crafts acetylation of 2-bromonaphthalene. osti.gov

Directed Bromination of Naphthalene Ethanone Scaffolds

An alternative strategy involves reversing the order of functionalization: brominating a pre-existing naphthalene ethanone scaffold. Starting with 2-acetylnaphthalene (B72118), the challenge lies in controlling the position of the incoming bromine atom. The acetyl group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in naphthalene systems, the directing effects are more complex. The substitution pattern is influenced by both the existing acetyl group and the inherent reactivity of the different positions on the naphthalene ring.

The bromination of the naphthalene core itself has been studied extensively, with reagents like molecular bromine often being used in solvents such as dichloromethane (B109758) or carbon tetrachloride. google.comnih.gov The use of solid acid catalysts, such as acidic amorphous silica-alumina or montmorillonite (B579905) KSF clay, can offer high regioselectivity in the dibromination of naphthalene. google.com While direct studies on the bromination of 2-acetylnaphthalene to yield the 7-bromo isomer are specific, the principles of electrophilic substitution on substituted naphthalenes suggest that a mixture of isomers would likely be formed. The separation of the desired this compound from other isomers like 1-(5-bromonaphthalen-2-yl)ethanone or 1-(8-bromonaphthalen-2-yl)ethanone would be a necessary subsequent step.

Precursor-Based Synthesis Approaches

Building the target molecule from precursors that already contain one of the key functional groups (the bromine atom or a group easily converted to the ethanone moiety) is a common and often highly selective approach.

Synthesis from Brominated Naphthols (e.g., Modified Nencki Method)

A powerful strategy involves the C-acylation of a brominated naphthol, such as 7-bromo-2-naphthol. wikipedia.orgajptr.com This approach leverages the Nencki reaction, a classic method for the acylation of phenols and naphthols using a carboxylic acid (like acetic acid) and a Lewis acid catalyst, typically anhydrous zinc chloride. researchgate.netscribd.com

In this synthetic route, 7-bromo-2-naphthol is reacted with acetic acid or acetic anhydride (B1165640) in the presence of ZnCl₂. The hydroxyl group of the naphthol activates the ring towards electrophilic substitution, and the acylation is directed primarily to the ortho position (C1), yielding 1-(7-Bromo-2-hydroxynaphthalen-1-yl)ethanone. Subsequent removal of the hydroxyl group would be required to arrive at the final target compound. A more direct approach would be a Fries rearrangement of 7-bromo-2-naphthyl acetate (B1210297). This reaction involves the O-acylation of 7-bromo-2-naphthol to form the acetate ester, followed by a Lewis acid-catalyzed rearrangement to form the C-acylated hydroxyketone isomers. pressbooks.pubmasterorganicchemistry.com

The Nencki reaction and its modifications provide a regioselective route to hydroxy-ketones, which are valuable intermediates. scribd.com

Utilization of Brominated Naphthaldehyde Precursors

Another precursor-based approach starts with a brominated naphthaldehyde, for instance, 7-bromo-2-naphthaldehyde. The synthetic challenge then becomes the conversion of the aldehyde functional group (-CHO) into a methyl ketone (ethanone) group (-COCH₃).

A well-established two-step method to achieve this transformation is:

Reaction with a Methyl Grignard Reagent : The 7-bromo-2-naphthaldehyde is reacted with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.orgyoutube.com An acidic workup then protonates the resulting alkoxide to yield a secondary alcohol, 1-(7-bromonaphthalen-2-yl)ethanol. youtube.comgoogle.com

Oxidation : The secondary alcohol is then oxidized to the target ketone, this compound. Standard oxidizing agents suitable for converting secondary alcohols to ketones, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations, can be employed for this step.

This method offers a controlled, stepwise assembly of the final product from a readily accessible aldehyde precursor.

Catalytic Assembly Methods

Catalysis is integral to many of the synthetic strategies discussed. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions.

In the regioselective acylation of bromonaphthalenes (Section 2.1.1) and the acylation of brominated naphthols (Section 2.2.1), Lewis acids are the predominant catalysts.

Aluminum chloride (AlCl₃) is a classic and highly active catalyst for Friedel-Crafts acylations. organic-chemistry.org

Zinc chloride (ZnCl₂) is the traditional catalyst for the Nencki reaction, often used in stoichiometric amounts. researchgate.netscribd.com

Other catalysts, such as iron(III) chloride or acid catalysts like hydrogen fluoride, have also been employed in aromatic acylations.

For directed bromination (Section 2.1.2), various catalytic systems are used to enhance selectivity:

Solid acid catalysts like zeolites and clays (B1170129) (e.g., montmorillonite KSF) have demonstrated efficacy in directing the bromination of naphthalene, offering environmental benefits and improved regioselectivity. google.com

Iron-based catalysts , such as iron(III) bromide (FeBr₃), are commonly used to polarize the Br-Br bond, generating a more potent electrophile.

The development of novel catalytic systems continues to be a key area of research, aiming for greener, more efficient, and highly selective syntheses of functionalized naphthalene derivatives like this compound.

Suzuki-Miyaura Coupling in the Formation of Bromonaphthalene Ethanone Intermediates

The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds. orgsyn.orgacs.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. orgsyn.orgacs.org For the synthesis of bromonaphthalene ethanone intermediates, this can be approached by coupling a dibromonaphthalene with an acetyl-donating organoboron reagent or by coupling a bromo-acetylnaphthalene with a boronic acid.

A key precursor for isomers of the target compound is 2,7-dibromonaphthalene (B1298459). Research has demonstrated the feasibility of performing a double Suzuki-Miyaura cross-coupling on this substrate. For instance, in a study aimed at synthesizing teraryl compounds, 2,7-dibromonaphthalene was successfully coupled with arylboronic acids in near-quantitative yields using a very low loading of a Pd(PPh₃)₄ catalyst. rsc.org While this specific example leads to diarylnaphthalenes, it establishes a foundational methodology for the functionalization of the 2,7-dibromonaphthalene core, which could be adapted for the introduction of an acetyl group.

The direct acylation of arylboronic acids via Suzuki-Miyaura coupling is another relevant strategy. orgsyn.org This approach would involve reacting a bromonaphthalene boronic acid with an acylating agent. Although less common than standard Suzuki couplings, acylative variations provide a direct route to ketones. For example, the synthesis of 4-acetylbiphenyl (B160227) has been achieved with high yield through the palladium-catalyzed coupling of 4-bromoacetophenone with phenylboronic acid, demonstrating the viability of coupling an acetyl-substituted aryl halide.

Table 1: Examples of Suzuki-Miyaura Coupling for Naphthalene Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,7-Dibromonaphthalene | 3-tert-butyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄ (0.002 mol%) | Ba(OH)₂·H₂O | DMA/H₂O | 2,7-Bis(3-tert-butyl-4-methoxyphenyl)naphthalene | 96 | rsc.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (0.7 mol%) | KOH | Water | 4-Acetylbiphenyl | 97 | orgsyn.org |

This table presents examples of Suzuki-Miyaura reactions on naphthalene precursors and related model systems to illustrate the potential synthetic routes towards bromonaphthalene ethanones.

Other Cross-Coupling Strategies for Halogenated Naphthalenes

Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies offer alternative pathways for the synthesis of halogenated naphthalenes and their derivatives. These reactions provide flexibility in terms of starting materials and reaction conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and reactivity. For the synthesis of a bromonaphthalene ethanone, one could envision the Negishi coupling of a dihalonaphthalene with an acetyl-containing organozinc reagent. The compatibility of various functional groups, including acetals which can be later converted to ketones, makes this an attractive option.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de To synthesize an acetylnaphthalene derivative, a bromonaphthalene could be reacted with an enol ether, such as ethyl vinyl ether. The resulting enol ether can then be hydrolyzed to yield the corresponding methyl ketone. This two-step sequence provides a reliable method for introducing an acetyl group onto the naphthalene ring system. Highly regioselective vinylation of electron-rich olefins with bromo- and even chlorostyrenes has been achieved, suggesting the feasibility of this approach for bromonaphthalenes. thieme-connect.de

Friedel-Crafts Acylation: A classic method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation. The acetylation of 2-bromonaphthalene has been studied, revealing that the reaction can yield a mixture of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene. rsc.org The ratio of these products is highly dependent on the solvent used, with nitrobenzene, carbon disulfide, and chloroform all leading to different isomeric distributions. rsc.org A detailed procedure for the synthesis of 2-acetyl-6-bromonaphthalene via Friedel-Crafts acylation of 2-bromonaphthalene using acetyl chloride and aluminum chloride in nitrobenzene has been reported with a high crude yield. prepchem.com

Table 2: Alternative Synthetic Methodologies for Bromonaphthyl Ketones

| Reaction Type | Starting Material | Reagents | Solvent | Product(s) | Yield (%) | Reference |

| Friedel-Crafts Acylation | 2-Bromonaphthalene | Acetyl chloride, AlCl₃ | Nitrobenzene | 1-Acetyl-7-bromonaphthalene & 2-Acetyl-6-bromonaphthalene | Mixture | rsc.org |

| Friedel-Crafts Acylation | 2-Bromonaphthalene | Acetyl chloride, AlCl₃ | Carbon Disulfide | 1-Acetyl-7-bromonaphthalene & 2-Acetyl-6-bromonaphthalene | Mixture | rsc.org |

| Friedel-Crafts Acylation | 2-Bromonaphthalene | Acetyl chloride, AlCl₃ | Chloroform | 1-Acetyl-7-bromonaphthalene & 2-Acetyl-6-bromonaphthalene | Mixture | rsc.org |

| Friedel-Crafts Acylation | 2-Bromonaphthalene | Acetyl chloride, AlCl₃ | Nitrobenzene | 2-Acetyl-6-bromonaphthalene | 92 (crude) | prepchem.com |

This table summarizes various synthetic routes, including classical and modern cross-coupling reactions, that can be employed to produce bromonaphthyl ethanone isomers.

Chemical Reactivity and Transformation Pathways of 1 7 Bromonaphthalen 2 Yl Ethanone

Reactivity at the Bromine Moiety

The bromine atom at the 7-position of the naphthalene (B1677914) ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the acetyl group, which can affect the electron density of the aromatic system.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the presence of the acetyl group can facilitate such reactions to some extent. More commonly, these transformations are achieved through metal-catalyzed processes.

The introduction of an amino group at the 7-position of 1-(7-Bromonaphthalen-2-yl)ethanone can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine in the presence of a palladium catalyst and a suitable base. While specific examples for this compound are not prevalent in the literature, the successful amination of structurally similar bromo-aromatic compounds, such as 6-bromo-2-chloroquinoline, demonstrates the feasibility of this transformation. nih.gov In such cases, selective amination at the bromide position can be achieved. nih.gov

| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-bromo-2-chloroquinoline | Morpholine | Pd(OAc)2 / rac-BINAP | Cs2CO3 | Toluene | 100 | 85 | nih.gov |

| 6-bromo-2-chloroquinoline | Piperidine | Pd(OAc)2 / rac-BINAP | Cs2CO3 | Toluene | 100 | 80 | nih.gov |

Table 1: Examples of Buchwald-Hartwig Amination on a Related Bromo-Aromatic System.

The synthesis of aryl thiols and thioethers from aryl halides is a valuable transformation in organic synthesis. Palladium-catalyzed thiolation reactions provide a general method for the formation of carbon-sulfur bonds. These reactions typically involve the coupling of an aryl bromide with a thiol in the presence of a palladium catalyst and a base. While direct examples for this compound are scarce, the general methodology is well-established for a wide range of aryl bromides. nih.gov Copper-catalyzed methods have also emerged as a powerful tool for C-S bond formation. organic-chemistry.org

The displacement of the bromine atom by an azide (B81097) or thiocyanate (B1210189) group can serve as a gateway to further functionalization. The azide group can be readily reduced to a primary amine or participate in click chemistry reactions. The thiocyanate group can be transformed into a variety of sulfur-containing functionalities. These substitutions on aryl halides can often be achieved using sodium azide or potassium thiocyanate, sometimes with the aid of a copper catalyst or under phase-transfer conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. wikipedia.org The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would be expected to yield the corresponding 7-aryl-2-acetylnaphthalene derivatives. The utility of this reaction has been demonstrated on related bromo-naphthalene systems, such as 1-bromo-2-naphthoates, which undergo asymmetric Suzuki-Miyaura coupling to produce axially chiral biaryls. rsc.org

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2,4-dimethyl-3-pentyl 1-bromo-2-naphthoate | Phenylboronic acid | [Pd(allyl)Cl]2 / PQXphos | K3PO4 | Toluene/H2O | 60 | 95 | rsc.org |

| 2,5-dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 63 | researchgate.net |

Table 2: Examples of Suzuki-Miyaura Coupling on Related Bromo-Aromatic Systems.

Stille Coupling:

The Stille coupling reaction utilizes organotin reagents as the nucleophilic partner for the palladium-catalyzed cross-coupling with organohalides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. It is anticipated that this compound would readily participate in Stille couplings with various organostannanes to afford the corresponding coupled products. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to furnish the product and regenerate the catalyst. uwindsor.ca

Sonogashira Coupling:

The Sonogashira coupling provides a direct route to substituted alkynes through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would yield a 7-alkynyl-2-acetylnaphthalene derivative. This transformation is valuable for the introduction of linear carbon frameworks. The reaction is typically carried out under mild conditions with a base such as an amine. libretexts.org

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | Benzene (B151609) | RT | 90 | wikipedia.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Et3N | Benzene | RT | 85 | wikipedia.org |

Table 3: General Examples of Sonogashira Coupling.

Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Arylation of Ketones

The bromine atom on the naphthalene ring serves as a handle for transition metal-catalyzed cross-coupling reactions. While the bromine at the C7 position is less reactive than in some other positions, it can participate in reactions like copper-catalyzed arylations. These reactions are powerful tools for constructing complex biaryl skeletons, which are common motifs in organic photoelectrical materials.

A highly efficient strategy for the C7-H arylation of 1-naphthamides has been developed using copper(II) as a catalyst and aryliodonium salts as the arylating reagents. This method is notable for its mild reaction conditions and avoidance of more expensive precious metal catalysts. In a typical procedure, the reaction is conducted in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. Various copper sources, including copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), copper(I) oxide (CuO), copper(I) chloride (CuCl), and copper(II) acetate (B1210297) (Cu(OAc)₂), have been shown to be effective catalysts, albeit with varying yields. The transformation does not proceed in the absence of a copper catalyst, highlighting its essential role. While this specific reaction was demonstrated on 1-naphthamides, the principle of copper-catalyzed arylation represents a potential and important transformation pathway for this compound to generate more complex, functionalized naphthalene derivatives.

Table 1: Examples of Copper Catalysts in C-H Arylation of Naphthalene Derivatives

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Cu(OTf)₂ | DCE | 80 °C | High efficiency for C7-H arylation |

| CuO | DCE | 80 °C | Effective, slightly lower yields |

| CuCl | DCE | 80 °C | Effective, slightly lower yields |

| Cu(OAc)₂ | DCE | 80 °C | Effective, slightly lower yields |

Data derived from studies on related naphthalene systems.

Reactivity at the Ethanone (B97240) Functional Group

The ethanone (acetyl) group is a versatile functional group that undergoes a wide range of chemical transformations, including reduction, oxidation, and various condensation and addition reactions.

Reduction Chemistry

The ketone moiety of this compound can be readily reduced to a secondary alcohol, forming 1-(7-Bromonaphthalen-2-yl)ethanol. This is a standard transformation in organic synthesis, typically achieved with hydride-donating reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). NaBH₄ donates a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. While it also efficiently reduces ketones to alcohols, it is highly reactive and non-selective, capable of reducing other functional groups like esters and carboxylic acids. Reactions with LiAlH₄ must be conducted in anhydrous aprotic solvents (like diethyl ether or THF) and require a separate aqueous workup step to quench the reaction and protonate the alkoxide intermediate.

For this compound, both reagents are expected to cleanly reduce the ketone to the corresponding secondary alcohol without affecting the naphthalene ring or the bromo-substituent. The choice between them would depend on the presence of other functional groups in the molecule. The reduction of the closely related 1-(4-Bromonaphthalen-1-yl)ethanone to its corresponding alcohol using these reagents has been documented, confirming the viability of this pathway. nih.gov

Table 2: Common Reagents for Ketone Reduction

| Reagent | Formula | Reactivity | Solvent | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong, selective for aldehydes/ketones | Protic (e.g., MeOH, EtOH) | Integrated |

Oxidation Chemistry

The ethanone group can be oxidized to a carboxylic acid, which would convert this compound into 7-Bromonaphthalene-2-carboxylic acid. A common method for achieving this transformation on methyl ketones is the haloform reaction. This reaction involves treating the methyl ketone with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide). The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). Subsequent acidification of the carboxylate salt produces the final carboxylic acid.

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, although these conditions are harsher and may risk side reactions on the aromatic ring if not carefully controlled. The oxidation of the ketone in the related compound 1-(4-Bromonaphthalen-1-yl)ethanone to a carboxylic acid is a known transformation, supporting this pathway. nih.gov

Condensation and Carbonyl Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for a variety of condensation and carbonyl addition reactions. These reactions are fundamental for carbon-carbon bond formation.

A prominent example is the Wittig reaction , which converts ketones into alkenes. libretexts.orgmasterorganicchemistry.com This reaction involves treating the ketone with a phosphorus ylide (also known as a Wittig reagent), such as one derived from triphenylphosphine (B44618). The reaction proceeds via the formation of a betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane ring. libretexts.org This intermediate then fragments to yield the desired alkene and a stable phosphine (B1218219) oxide byproduct (e.g., triphenylphosphine oxide). masterorganicchemistry.com The Wittig reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org By choosing the appropriate ylide, a variety of substituted alkenes can be synthesized from this compound.

Other important carbonyl addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to the ketone results in the formation of tertiary alcohols after an acidic workup.

Aldol (B89426) Condensation: Under basic or acidic conditions, the enolate of this compound can react with another molecule of itself (a self-condensation) or with another aldehyde or ketone (a crossed-condensation) to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones.

Table 3: Key Carbonyl Addition and Condensation Reactions

| Reaction | Reagent(s) | Product Type | Key Feature |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (R₂C=PPh₃) | Alkene | Forms C=C bond at a specific location |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohol | Forms a new C-C bond and an alcohol |

The chemical behavior of this compound is characterized by the reactivity of its ketone functional group and the influence of the bromonaphthalene core. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its reactivity is prominently demonstrated in condensation and cyclization reactions.

Condensation Reactions

Condensation reactions involving the acetyl group of this compound are fundamental to extending its molecular framework. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of the enolate of the ketone with an electrophilic partner.

While specific examples of Claisen condensation with this compound are not extensively detailed in the provided search results, the analogous Claisen-Schmidt condensation is a well-established transformation for this compound. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with another carbonyl compound lacking an alpha-hydrogen, in the presence of a base. This reaction is a cornerstone for the synthesis of chalcones and their derivatives.

A significant reaction pathway for this compound is the Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones, which are α,β-unsaturated ketones. nih.govchemrevlett.comrjlbpcs.com This reaction is typically catalyzed by a base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent. nih.govnih.gov The chalcones derived from this compound serve as crucial precursors for the synthesis of various heterocyclic systems. chemrevlett.com

The general scheme for this reaction involves the deprotonation of the α-carbon of the ethanone by the base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone (B49325).

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone | Aldehyde | Catalyst | Product | Reference |

| This compound | Substituted Aromatic Aldehyde | KOH | (E)-1-(7-Bromonaphthalen-2-yl)-3-(aryl)prop-2-en-1-one | nih.gov |

| 2-Acetylnaphthalene (B72118) | Benzaldehyde/Substituted Benzaldehyde | KOH | Chalcones 1a-g | nih.gov |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | NaOH | Chalcone derivatives 50a–d | nih.gov |

This compound and its derivatives can react with active methylene (B1212753) compounds, which are compounds possessing a CH2 group flanked by two electron-withdrawing groups. These reactions are valuable for constructing more complex carbon skeletons and for the synthesis of various cyclic and heterocyclic structures. For instance, the condensation of chalcones, derived from acetophenones, with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of pyridines and other heterocyclic systems. nih.gov The reaction often proceeds via a Michael addition of the active methylene compound to the α,β-unsaturated system of the chalcone, followed by cyclization and subsequent aromatization.

Cascade and Cyclization Reactions for Heterocyclic Synthesis

The chalcones and other derivatives of this compound are versatile intermediates that undergo a variety of cascade and cyclization reactions to afford a diverse range of heterocyclic compounds. These reactions are of significant interest due to the prevalence of such scaffolds in medicinal chemistry and materials science.

Chalcones derived from this compound are key starting materials for the synthesis of pyrazoline derivatives. tsijournals.com Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or carbohydrazides. tsijournals.comnih.gov This reaction typically proceeds in a suitable solvent like ethanol, often with the addition of a catalytic amount of acid, such as acetic acid. tsijournals.com The reaction involves a Michael addition of the hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring system. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

| Chalcone derivatives (2a-2j) | Pyridine-4-carbohydrazide | Ethanol, Acetic acid, Reflux | 2,4-Dibromo-6-(1-isonicotinoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-methyl phenols (3a-3j) | tsijournals.com |

| Chalcone derivatives (a1–5) | Hydrazine or Phenylhydrazine | Tetrabutylammonium bromide (TBAB) catalyst | Pyrazoline derivatives (b1–4, b18, and b19) | nih.gov |

The α,β-unsaturated ketone functionality of chalcones derived from this compound allows for their use in the synthesis of pyrimidine (B1678525) derivatives. nih.gov Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. One common synthetic route involves the condensation of chalcones with a source of the amidine moiety, such as urea, thiourea, or guanidine. researchgate.net For example, the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov The mechanism involves a series of reactions including condensation, conjugate addition, intramolecular cyclization, and oxidation. nih.gov

Chalcones serve as precursors for the synthesis of dihydropyridine (B1217469) scaffolds. chemrevlett.com The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, can be adapted using chalcones as the Michael acceptor. This reaction typically involves the condensation of an aldehyde, a β-ketoester (or a related active methylene compound), and a source of ammonia (B1221849). In a modified approach, a chalcone can react with an enamine or a β-ketoester in the presence of a suitable catalyst and ammonia source to construct the dihydropyridine ring. These reactions are valuable for creating a library of substituted dihydropyridines, which are known for their diverse biological activities.

Cascade and Cyclization Reactions for Heterocyclic Synthesis

Intramolecular Cyclizations to Naphthols

The transformation of this compound into a naphthol derivative via intramolecular cyclization represents a plausible, albeit not widely documented, synthetic pathway. Such a transformation would likely proceed through an initial modification of the acetyl group to enable a subsequent ring-forming reaction.

One conceptual approach involves the α-halogenation of the acetyl group, followed by an intramolecular cyclization. For instance, the acetyl group of this compound could be brominated to yield 2-bromo-1-(7-bromonaphthalen-2-yl)ethanone. This intermediate, possessing two reactive sites—a bromoacetyl group and a bromo-naphthalene moiety—could theoretically undergo cyclization. However, the direct cyclization of this intermediate to a naphthol is challenging and may require specific catalytic systems to facilitate the reaction.

A more viable, though multi-step, strategy could involve a palladium-catalyzed intramolecular C-C bond formation. This would necessitate the introduction of a suitable coupling partner onto the acetyl group. For example, the ketone could be converted to an enolate or a related derivative, which could then participate in an intramolecular Heck or a similar palladium-catalyzed reaction with the bromo-substituent on the naphthalene ring. The resulting cyclized product would likely be a dihydronaphthofuran, which could then be subjected to subsequent reactions to yield the desired naphthol.

Another theoretical pathway could involve the protection of the naphthyl hydroxyl group (if the starting material were a hydroxynaphthyl ketone) with a sulfonic acid group. This protecting group can activate the molecule for subsequent reactions while preventing unwanted side reactions. Although this has been demonstrated for the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol, applying a similar strategy to this compound would require significant adaptation. mdpi.com

Given the lack of specific literature for the intramolecular cyclization of this compound to a naphthol, the following table outlines a hypothetical reaction pathway based on established chemical principles.

Table 1: Hypothetical Pathway for Intramolecular Cyclization

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Description |

| 1 | This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux | 2-Bromo-1-(7-bromonaphthalen-2-yl)ethanone | α-Bromination of the acetyl group. |

| 2 | 2-Bromo-1-(7-bromonaphthalen-2-yl)ethanone | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, heat | Hypothetical cyclized intermediate | Palladium-catalyzed intramolecular C-C bond formation. |

| 3 | Hypothetical cyclized intermediate | Acid or base hydrolysis, followed by aromatization | A substituted naphthol | Conversion of the cyclized intermediate to the final naphthol product. |

Preparation of Schiff Bases via Condensation

The formation of Schiff bases from this compound is a chemically straightforward and well-established transformation. This reaction involves the condensation of the ketone's carbonyl group with a primary amine, resulting in the formation of an imine or azomethine group (-C=N-). nih.gov The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

A variety of primary amines can be employed in this synthesis, including aliphatic and aromatic amines, as well as diamines, leading to a diverse range of Schiff base derivatives. The presence of the bromo-substituent on the naphthalene ring can influence the reactivity of the resulting Schiff base and may also serve as a handle for further synthetic modifications.

The general procedure for the preparation of Schiff bases from this compound involves dissolving the ketone and the desired primary amine in a suitable solvent, often an alcohol such as ethanol or methanol. A catalytic amount of acid, such as glacial acetic acid, is typically added to facilitate the reaction. The reaction mixture is then heated under reflux for a period ranging from a few hours to several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the Schiff base product often precipitates from the solution upon cooling, or it can be isolated by removal of the solvent followed by recrystallization. nih.gov

The following table provides examples of potential Schiff bases that can be synthesized from this compound with various primary amines, along with plausible reaction conditions.

Table 2: Synthesis of Schiff Bases from this compound

| Amine Reactant | Product (Schiff Base) | Solvent | Catalyst | Reaction Conditions |

| Aniline | N-(1-(7-bromonaphthalen-2-yl)ethylidene)aniline | Ethanol | Glacial Acetic Acid | Reflux, 4-6 hours |

| 4-Methoxyaniline | N-(1-(7-bromonaphthalen-2-yl)ethylidene)-4-methoxyaniline | Methanol | p-Toluenesulfonic acid | Reflux, 3-5 hours |

| Ethylenediamine | N,N'-bis(1-(7-bromonaphthalen-2-yl)ethylidene)ethane-1,2-diamine | Toluene | None (Dean-Stark trap) | Reflux, 8-12 hours |

| 4-Aminobenzoic acid | 4-((1-(7-bromonaphthalen-2-yl)ethylidene)amino)benzoic acid | Dimethylformamide (DMF) | Glacial Acetic Acid | 100 °C, 6-8 hours |

Advanced Spectroscopic and Analytical Characterization

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, thereby confirming its empirical and molecular formula. For 1-(7-Bromonaphthalen-2-yl)ethanone, the expected molecular formula is C₁₂H₉BrO. researchgate.net

The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), and oxygen (O). With a molecular weight of approximately 249.10 g/mol , the theoretical percentages are as follows: researchgate.net

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 57.87 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.64 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.07 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.42 |

| Total | 249.092 | 100.00 |

Note: The values are based on the molecular formula of the isomeric 1-(6-Bromonaphthalen-2-yl)ethanone.

X-ray Crystallography for Unambiguous Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry. To date, a specific X-ray crystallographic study for this compound has not been reported in the surveyed scientific literature.

However, analysis of structurally similar compounds, such as other brominated naphthalene (B1677914) derivatives, has been performed. These studies reveal key structural features that can be extrapolated to this compound. For instance, the naphthalene core is expected to be largely planar. The acetyl group's orientation relative to the naphthalene ring system would be a key conformational feature determined by this method.

Chromatographic Techniques for Purity Assessment and Purification

Chromatographic methods are indispensable tools for both the purification of synthesized compounds and the assessment of their purity. The choice of technique depends on the scale of the separation and the properties of the compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For a compound like this compound, a common stationary phase would be silica (B1680970) gel, which is polar. The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

The polarity of the compound influences its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Less polar compounds travel further up the plate, resulting in a higher R_f value, while more polar compounds have a stronger interaction with the silica gel and thus have lower R_f values. For this compound, the R_f value would be dependent on the exact composition of the mobile phase. While specific R_f values for this compound are not documented, it is expected to have a moderate R_f in a hexane/ethyl acetate system.

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, using a stationary phase (commonly silica gel or alumina) packed into a column. researchgate.net A solvent system, often similar to one optimized by TLC, is used to elute the compound. A typical eluent system for separating isomers of acetylnaphthalene is a gradient of hexane and ethyl acetate. researchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for purity assessment. For brominated naphthalene derivatives, reversed-phase HPLC is often employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the naphthalene ring system strongly absorbs. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature under specific HPLC conditions. While a specific HPLC method for this compound is not detailed in the literature, a method could be readily developed based on the analysis of similar compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule such as 1-(7-Bromonaphthalen-2-yl)ethanone, these methods can predict its geometry, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the distribution of electrons within this compound, which is crucial for predicting its reactivity. The positions of the bromo and acetyl substituents on the naphthalene (B1677914) core significantly influence the molecule's electronic properties.

While specific DFT studies on this compound are not widely available in the public domain, the principles of DFT can be applied to understand its characteristics. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In a related study on a naphthalene-based crystal structure with pyridylimine-binding units, DFT calculations were employed to analyze the HOMO, LUMO, and charge distribution. mdpi.com The study revealed that the electron density was distributed across the naphthalene and pyridylimine units, influencing the molecule's electronic and photophysical properties. mdpi.com Similar calculations for this compound would likely show a significant localization of electron density around the electronegative bromine and oxygen atoms, as well as the π-system of the naphthalene ring. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Naphthalene Derivative

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Predicts sites for electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

This table is illustrative and based on general principles of DFT applied to naphthalene derivatives. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. This is particularly relevant for understanding a molecule's response to light, including its absorption and emission spectra. For this compound, TD-DFT can predict its UV-Visible absorption spectrum, providing insights into the electronic transitions occurring upon photoexcitation.

A study on core-substituted naphthalene diimides evaluated the performance of various density functionals within the TD-DFT framework for computing vertical excitation energies. nih.govru.nl The results showed that the choice of functional is critical for obtaining accurate predictions that align with experimental data. nih.gov For instance, range-separated hybrid functionals were found to be more reliable for describing charge-transfer excitations. nih.gov

Applying TD-DFT to this compound would allow for the prediction of its maximum absorption wavelength (λmax) and the nature of the corresponding electronic transitions (e.g., π-π* or n-π*). This information is valuable for applications in materials science and photochemistry.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally.

Computational Analysis of Catalytic Cycles (e.g., Palladium-catalyzed processes)

The bromo-substituent on this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Computational studies, often using DFT, can be employed to investigate the intricate mechanisms of these catalytic cycles.

A computational perspective on palladium-catalyzed C-C cross-coupling reactions highlights the complexity of the catalytic cycle, which involves steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the energy barriers for each step, identify the rate-determining step, and rationalize the role of ligands and other additives. nih.gov While no specific computational studies on the catalytic reactions of this compound were found, the general principles derived from studies on similar bromo-naphthalene scaffolds are applicable. nih.gov For instance, understanding the oxidative addition of the C-Br bond to a palladium(0) complex is the first critical step in the catalytic cycle.

Understanding Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can be used to predict and understand the regioselectivity and stereoselectivity. For derivatives of this compound, subsequent reactions could occur at different positions on the naphthalene ring or at the acetyl group.

Computational models can be used to calculate the activation energies for the formation of different isomers. The product with the lowest activation energy barrier is generally the one that is kinetically favored. For example, in the further functionalization of the naphthalene ring, computational analysis can predict whether substitution is more likely to occur at the positions ortho, meta, or para to the existing substituents by evaluating the stability of the reaction intermediates and transition states.

Molecular Modeling and Docking Studies of Derived Compounds

The this compound scaffold can be used as a starting point for the synthesis of more complex molecules with potential biological activity. Molecular modeling and docking are computational techniques used to predict how these derived compounds might interact with biological targets such as proteins and enzymes.

Molecular docking simulations can predict the preferred binding orientation of a ligand (the derived compound) to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov A lower binding energy generally suggests a more stable and potentially more potent interaction.

While there are no specific docking studies on derivatives of this compound in the literature, studies on other naphthalene derivatives have shown promise. For example, various naphthalene derivatives have been synthesized and evaluated as potential anticancer agents, with molecular docking used to rationalize their activity against targets like tubulin or various kinases. researchgate.netnih.gov In one study, novel 1,4-naphthoquinone (B94277) derivatives were synthesized and showed good antibacterial activity, with molecular docking used to understand their interactions with a bacterial protein receptor. nih.gov Similarly, derivatives of this compound could be designed and virtually screened against a range of biological targets.

Table 2: Examples of Naphthalene Derivatives and their Studied Biological Targets via Molecular Docking

| Naphthalene Derivative Class | Biological Target | Therapeutic Area |

| Naphthalene Sulfonamides | CC Chemokine Receptor 8 (CCR8) | Inflammation |

| Naphthoquinones | COX-2, Bacterial Proteins | Anticancer, Antibacterial |

| Naphtho[2,1-b]furan Derivatives | Bacterial Proteins | Antibacterial |

| Tetrahydronaphthalene Glycosides | Tyrosine Kinase (TK) | Anticancer |

This table provides examples from the literature on related naphthalene structures to illustrate the potential applications of molecular docking for derivatives of this compound.

Applications As Synthetic Intermediates and Precursors for Functional Materials

Building Block for Complex Organic Scaffolds in Pharmaceutical Research

The synthesis of fluorescent unnatural amino acids is a significant area of chemical biology, providing tools to probe protein structure and function. valpo.edugla.ac.ukvalpo.edu These specialized amino acids can be incorporated into peptides and proteins, acting as "glow-in-the-dark" markers for biological imaging. valpo.edu Synthetic routes to such molecules often involve the elaboration of aromatic precursors. mdpi.combeilstein-journals.org However, the direct use of 1-(7-Bromonaphthalen-2-yl)ethanone in the synthesis of fluorescent unnatural amino acids has not been specifically detailed in the available research.

Substituted quinazolinones are a class of compounds with a broad range of pharmacological activities, including use as renal vasodilators. google.com The synthesis of these heterocycles often begins with appropriately substituted 2-aminoacetophenones. google.com While the conversion of this compound to a corresponding amino-substituted precursor is chemically feasible, there is no direct literature evidence of its use in the synthesis of substituted quinazolinones.

Contribution to Dye and Pigment Chemistry

The naphthalene (B1677914) unit is a common chromophore found in many dyes and pigments. The extended aromatic system can be chemically modified to tune the color and other properties of the resulting materials. Despite the potential for this compound to serve as a precursor in this field, there is currently no specific information in the scientific literature detailing its application in the synthesis of dyes and pigments.

Role in the Development of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are crucial for modern technologies. The development of novel organic compounds for these applications is an active area of research.

Organic Light-Emitting Diodes (OLEDs) are a key technology in displays and lighting. The performance of OLEDs relies on the properties of the organic materials used in their construction. While there is research into photoprogrammable OLEDs, the specific use of this compound as a precursor for OLED materials is not documented in the available literature.

Beyond OLEDs, functional organic molecules are utilized in a variety of other electronic materials. The potential for this compound to be incorporated into such materials exists due to its aromatic and reactive nature. However, specific examples of its use as a component in other electronic materials are not found in the current body of scientific research.

Synthesis of Advanced Polymeric and Supramolecular Structures

The construction of complex, multi-layered organic frameworks often relies on strategic cross-coupling reactions where brominated aromatic compounds are essential precursors.

The design and synthesis of multilayered folding frameworks are crucial for advancing biological and materials sciences. These structures are often assembled using methodologies like the Suzuki-Miyaura cross-coupling reaction. In one such approach, a [1 + 4 + 2] four-layer framework was synthesized. This process, however, utilized (1-bromonaphthalen-2-yl)diarylphosphine oxides as a key precursor, which was generated from 1-bromo-2-naphthol . frontiersin.org The synthesis involved the protection of the hydroxyl group followed by a C-P coupling reaction. frontiersin.org

While this demonstrates the importance of bromonaphthyl moieties in creating these intricate architectures, there is no specific mention in the reviewed literature of This compound being used for this purpose. The synthetic pathways documented start with different isomers, indicating that the position of the bromo substituent is a critical parameter in the design of these frameworks.

Future Research Directions and Unexplored Reactivities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-(7-Bromonaphthalen-2-yl)ethanone and its derivatives is a key area for future investigation, with a focus on improving efficiency and sustainability. Traditional methods for the synthesis of acetylnaphthalenes often rely on Friedel-Crafts acylation. For instance, the acetylation of 2-bromonaphthalene (B93597) has been shown to yield a mixture of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene, with the product ratio being highly dependent on the solvent used. rsc.org Future research could focus on developing more regioselective methods to exclusively obtain the 7-bromo-2-acetyl isomer.

Modern synthetic methodologies that offer greener alternatives to classical reactions are highly desirable. This includes the exploration of:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the naphthalene (B1677914) core would provide a more atom-economical route, avoiding the need for pre-functionalized starting materials. nih.govanr.fr Research into directing groups that can selectively guide acylation to the desired position on the bromonaphthalene scaffold would be a significant advancement.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes for the synthesis of specialty chemicals is a rapidly growing field. rug.nl Future work could explore enzymatic routes for the synthesis of this compound, potentially offering high selectivity and mild reaction conditions.

Future synthetic strategies could also leverage cross-coupling reactions, such as the Sonogashira wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgnih.gov and Buchwald-Hartwig amination rug.nlwikipedia.orglibretexts.orgnih.govorganic-chemistry.org reactions, to introduce further diversity onto the naphthalene core, starting from di-bromo naphthalenes with regioselective functionalization. nih.gov

Exploration of Asymmetric Catalysis for Enantioselective Transformations

The ketone functionality in this compound is a prime target for asymmetric transformations to yield chiral molecules, which are of high value in the pharmaceutical and agrochemical industries. A significant area of future research will be the development of catalytic methods for the enantioselective reduction of the ketone to the corresponding chiral alcohol.

While specific studies on the asymmetric reduction of this compound are not yet prevalent, research on analogous compounds provides a strong foundation. For example, the asymmetric bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone has been successfully achieved with high enantiomeric excess using the biocatalyst Enterococcus faecium BY48. This study highlights the potential of whole-cell biocatalysts for the synthesis of chiral halohydrins from brominated acetonaphthone derivatives.

Future research in this area could explore:

A broader range of biocatalysts: Screening different microorganisms and isolated enzymes for their ability to reduce this compound with high enantioselectivity.

Chemo-catalytic methods: The development of chiral metal complexes and organocatalysts for the asymmetric hydrogenation or transfer hydrogenation of the ketone.

Substrate scope expansion: Investigating the asymmetric transformation of a variety of substituted bromonaphthalenylethanone derivatives to produce a library of chiral building blocks.

| Catalyst Type | Potential Application | Anticipated Outcome |

| Biocatalysts (e.g., Ketoreductases) | Enantioselective reduction of the ketone | High enantiomeric excess of the corresponding chiral alcohol |

| Chiral Metal Catalysts (e.g., Ru, Rh based) | Asymmetric hydrogenation/transfer hydrogenation | Access to both enantiomers of the alcohol with high selectivity |

| Organocatalysts | Metal-free enantioselective reduction | Sustainable and environmentally friendly synthesis of chiral products |

In-depth Mechanistic Investigations of Novel Reactions

The rich electronic properties of the bromonaphthalene system suggest that this compound could participate in a variety of mechanistically interesting and novel reactions. Future research should focus on elucidating the mechanisms of these transformations to enable their full synthetic potential.

The presence of a bromine atom opens the door to reactions involving aryne intermediates. For example, the reaction of 2-bromo-1-naphthol with arylacetonitriles has been shown to proceed through a 2,3-didehydronaphthalene 1-oxide (an aryne) intermediate. mdpi.com It is conceivable that this compound could be induced to form a corresponding aryne, which could then be trapped with various nucleophiles to generate highly functionalized naphthalene derivatives.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the regioselectivity of reactions involving this compound.

Kinetic Studies: Detailed kinetic analysis of reactions can provide insights into the rate-determining steps and the influence of various reaction parameters. nih.gov

Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR, can help to identify reactive intermediates and elucidate complex reaction mechanisms.

Understanding the interplay between the bromo and acetyl substituents on the reactivity of the naphthalene ring will be crucial for designing new synthetic methodologies.

Design and Synthesis of New Functional Materials with Tunable Properties

Naphthalene-based molecules are known to be excellent building blocks for functional organic materials due to their rigid and planar structure, which facilitates π-π stacking and charge transport. This compound is a promising precursor for the synthesis of novel functional materials with tunable optical and electronic properties. mdpi.comresearchgate.netrsc.org

The bromo and acetyl groups can serve as handles for further chemical modifications to create a diverse range of materials, including:

Liquid Crystals: The introduction of mesogenic units onto the naphthalene core can lead to the formation of liquid crystalline materials. tandfonline.comtandfonline.comoup.com The bent shape that could be induced by appropriate substitution could lead to interesting mesophases. tandfonline.comtandfonline.com

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are often used as blue-light emitting materials in OLEDs. mdpi.comoup.com By incorporating this compound into polymeric or small molecule structures, it may be possible to develop new materials for OLED applications. mdpi.compsecommunity.org

Organic Photovoltaics (OPVs): Naphthalene diimides are used as n-type materials in organic solar cells. researchgate.netrsc.org The functional groups on this compound could be used to synthesize novel electron-accepting materials.

| Material Class | Potential Application | Key Structural Feature |

| Liquid Crystals | Displays, Sensors | Rigid naphthalene core with flexible side chains |

| OLEDs | Lighting, Displays | Conjugated systems for blue light emission |

| OPVs | Solar Cells | Electron-accepting naphthalene-based structures |

Application in Bio-orthogonal Chemistry and Chemical Biology Probes

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. oup.com This field has revolutionized our ability to study biological systems. This compound, with its two distinct functional groups, is an excellent starting point for the design and synthesis of novel bio-orthogonal probes.

The bromo and acetyl groups can be transformed into a variety of bio-orthogonal handles:

"Click" Chemistry: The bromine atom can be converted into an azide (B81097) or an alkyne, which are key functional groups for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Hydrazone and Oxime Ligation: The ketone group can react with hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, a well-established bio-orthogonal reaction. oup.com

Boronic Acid Probes: The bromo group can be converted into a boronic acid, which can be used for site-selective labeling of proteins containing 1,2-cis-diols. mdpi.com

These bio-orthogonal probes could be used for a variety of applications in chemical biology, including:

Fluorescent Labeling: By attaching a fluorophore to the naphthalene scaffold, it would be possible to create probes for imaging biomolecules in living cells. wikipedia.orgnih.gov

Activity-Based Protein Profiling (ABPP): Probes derived from this compound could be designed to covalently label specific classes of enzymes, allowing for the study of their activity in complex biological samples.

Drug Discovery: The development of probes that can specifically label a target protein can be a powerful tool in the drug discovery process.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable building block in a wide range of chemical and biological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(7-Bromonaphthalen-2-yl)ethanone, and how do reaction conditions affect yield?

- Methodology : Brominated ethanones are typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings. For example, analogous compounds like 1-(2-Bromo-6-fluorophenyl)ethanone are prepared using brominating agents (e.g., Br₂ or NBS) under controlled temperatures (0–25°C) to minimize side reactions .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize stopping points.

- Yields for brominated ethanones range from 50–75% depending on steric hindrance and electron density of the aromatic system .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Look for deshielded protons near the bromine (δ 7.5–8.5 ppm for aromatic H) and the acetyl group (δ 2.6 ppm for CH₃) .

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and C-Br vibration (500–600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (~259.07 g/mol) and show fragmentation patterns consistent with bromonaphthalene derivatives .

Advanced Research Questions

Q. How does the bromine substitution position on the naphthalene ring influence electronic properties and reactivity?

- Methodology :

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and predict sites for electrophilic/nucleophilic attack. Substituents at the 7-position on naphthalene create steric and electronic effects distinct from para/meta positions in simpler aryl systems .

- Experimental Validation : Compare reaction rates with analogs (e.g., 1-(5-Bromothiophen-3-yl)ethanone) in Suzuki couplings. Bromine at the 7-position may reduce reactivity due to decreased conjugation with the acetyl group .

Q. How can computational chemistry predict the biological activity of derivatives?

- Methodology :

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. Bromonaphthalene derivatives often exhibit π-π stacking with hydrophobic pockets .

- QSAR Models : Correlate substituent positions (e.g., bromine at 7 vs. 2) with bioactivity data from analogs. For example, bromine at the 7-position may enhance binding affinity by 20–30% compared to unsubstituted naphthalenyl ethanones .

Q. What strategies resolve contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Methodology :

- Dose-Response Curves : Test multiple concentrations (1–100 µM) to identify non-linear effects. For example, 1-(2-Bromo-6-fluorophenyl)ethanone showed cytotoxicity >50 µM but anti-inflammatory activity at <10 µM .

- Control Experiments : Use structurally similar but inactive analogs (e.g., non-brominated ethanones) to isolate the role of bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.